Losartan Carboxaldehyde-d3 is a deuterated derivative of Losartan, an angiotensin II receptor antagonist widely used for the treatment of hypertension and heart failure. The compound serves as an important intermediate in the synthesis of the active metabolite of Losartan, known as E-3174. This compound is particularly valuable in pharmacokinetic studies due to its labeled nature, allowing for precise tracking and analysis in metabolic research.
Losartan Carboxaldehyde-d3 is synthesized from Losartan, which itself is derived from various synthetic pathways that involve the reaction of specific organic compounds. The deuterated version, denoted by the "d3," indicates the presence of three deuterium atoms, enhancing its stability and making it useful in analytical applications.
Losartan Carboxaldehyde-d3 falls under the category of small molecules and is classified as a pharmaceutical compound. Its primary use is in research settings, particularly in studies related to drug metabolism and pharmacokinetics.
Losartan Carboxaldehyde-d3 can be synthesized through several methods, often involving multi-step organic synthesis techniques. One efficient approach includes:
The synthesis process requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the product. The use of chromatography techniques is essential for purification following synthesis.
Losartan Carboxaldehyde-d3 has a molecular formula that reflects its structure as a derivative of Losartan with additional deuterium atoms. The structural representation includes:
The compound features a complex structure with multiple functional groups including an imidazole ring and a carboxaldehyde group, which are crucial for its biological activity.
Losartan Carboxaldehyde-d3 participates in various chemical reactions typical of aldehydes, including:
The reactivity of Losartan Carboxaldehyde-d3 is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
Losartan itself works by selectively blocking the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The mechanism involves:
The pharmacological effects are primarily mediated through this receptor blockade, resulting in decreased peripheral vascular resistance and lower blood pressure.
Losartan Carboxaldehyde-d3 is primarily utilized in scientific research for:
This compound plays a critical role in advancing our understanding of drug metabolism and therapeutic efficacy within clinical pharmacology.
Losartan Carboxaldehyde-d3 possesses the molecular formula C₂₂H₁₈D₃ClN₆O and a molecular weight of 423.91 g/mol, distinguishing it from the non-deuterated Losartan Carboxaldehyde (C₂₂H₂₁ClN₆O, MW: 420.90 g/mol) [1] [5] [6]. The deuterium atoms are specifically located on the terminal methyl group of the butyl side chain (–CD₂–CD₃), replacing the three hydrogen atoms at the C4 position. This strategic isotopic labeling creates a distinct mass difference without significantly altering the compound's chemical reactivity or physical properties compared to its non-deuterated counterpart [5] [10].
Table 1: Molecular Characterization of Losartan Carboxaldehyde-d3 and Related Compounds [1] [5] [6]
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Features |
---|---|---|---|
Losartan Carboxaldehyde-d3 | C₂₂H₁₈D₃ClN₆O | 423.91 | Deuterated butyl chain |
Losartan Carboxaldehyde (EXP3179) | C₂₂H₂₁ClN₆O | 420.90 | Non-deuterated |
Losartan (Parent drug) | C₂₂H₂₃ClN₆O | 422.91 | Hydroxymethyl group |
EXP 3174 (Active metabolite) | C₂₂H₂₁ClN₆O₂ | 436.90 | Carboxylic acid |
The systematic IUPAC name for this compound is 5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde [1] [6] [9]. This nomenclature precisely defines:
The molecule lacks chiral centers, indicating no stereoisomeric forms. The tetrazole ring exists predominantly in the 1H-tautomeric form rather than the 2H-form, though this prototropy does not affect deuterium labeling stability [9].
Deuterium incorporation creates a distinct mass signature that enables precise tracking of the compound and its derivatives in complex biological matrices. This isotopic differentiation is crucial for:
Losartan Carboxaldehyde-d3 is an isotopically labeled analog of EXP3179, which is an aldehyde intermediate in the hepatic biotransformation of Losartan. The metabolic pathway proceeds as follows:
Table 2: Metabolic Relationship to Losartan [2] [3] [9]
Metabolic Stage | Compound | Key Structural Feature | Biological Activity |
---|---|---|---|
Parent Drug | Losartan | Hydroxymethyl group (–CH₂OH) | AT1 receptor antagonist |
Intermediate | Losartan Carboxaldehyde (EXP3179) | Aldehyde group (–CHO) | No AT1 blockade; COX-2 inhibition |
Active Metabolite | EXP 3174 | Carboxylic acid (–COOH) | Potent AT1 antagonist (10-40x parent) |
The deuterated carboxaldehyde analog provides critical insights into this metabolic sequence. Specifically, it helps researchers:
Unlike the active metabolite EXP3174, Losartan Carboxaldehyde lacks significant AT1 receptor blocking activity. However, research indicates it exerts potent anti-inflammatory effects through inhibition of endothelial cyclooxygenase-2 (COX-2) expression, representing a therapeutically relevant off-target activity [9].
As a deuterated analog within the ARB class, this compound addresses key research challenges:
Table 3: Key Applications in ARB Research [2] [3] [6]
Research Application | Specific Utility of Deuterated Analog | Outcome/Advantage |
---|---|---|
Metabolic Stability Assessment | Tracking oxidative conversion to carboxylic acid metabolite | Quantifies hepatic first-pass metabolism |
Tissue Distribution Studies | Differentiation from endogenous compounds in mass spectrometry | Accurate quantification in organs (kidney, liver, vascular tissue) |
Receptor Binding Kinetics | Distinguishing parent drug vs. metabolite binding | Elucidates contributions to overall pharmacological effect |
Drug-Drug Interaction Profiling | Monitoring metabolic inhibition/induction effects | Identifies clinically significant interactions with CYP2C9 inhibitors |
Analytical Reference Standard | Internal standard for LC-MS/MS quantification | Improves accuracy and precision in therapeutic drug monitoring |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2